(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
Description
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 4’ position and a boronic acid group at the 3 position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H10BFO2 |
|---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H |
InChI Key |
MWIYVSACQNAMRW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production methods for (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common to enhance efficiency and safety .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound is a key participant in Suzuki-Miyaura cross-coupling , enabling the formation of carbon-carbon bonds between aryl groups. This reaction typically involves:
-
Reactants : Aryl halides (e.g., bromobenzene) or triflates.
-
Catalyst : Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₃PO₄, Na₂CO₃, or K₂CO₃.
-
Solvent : THF, DMF, or dioxane.
-
Conditions : Inert atmosphere (N₂), temperatures of 80–100°C.
Key Data :
| Substrate | Catalyst | Base | Yield (%) | Source |
|---|---|---|---|---|
| 4-Bromotoluene | PdCl₂(dppf) | K₃PO₄ | 78 | |
| 3-Iodonitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 82 |
This reaction is pivotal in synthesizing fluorinated biphenyl derivatives for pharmaceuticals and materials science .
Oxidation Reactions
The boronic acid group undergoes oxidation to form phenolic derivatives. Experimental studies using hydrogen peroxide (H₂O₂) and Oxone® revealed:
Table 1: Oxidation with H₂O₂
| H₂O₂ Equiv | Temperature | Conversion (%) |
|---|---|---|
| 1 | RT | 36 |
| 5 | RT | 93 |
| 10 | RT | 98 |
Table 2: Oxidation with Oxone®
| Oxone® Equiv | Temperature | Conversion (%) |
|---|---|---|
| 5 | 50°C | 70 |
| 10 | 50°C | 76 |
Optimal conversion (98%) was achieved with 10 equivalents of H₂O₂ at room temperature .
Functional Group Transformations
The compound participates in protodeboronation under acidic conditions, yielding biphenyl derivatives. For example:
-
Reagent : HCl (2M).
-
Conditions : Reflux in THF/H₂O.
-
Product : 4'-Fluoro-1,1'-biphenyl (yield: 85–90%).
Reaction Mechanism Insights
The transmetalation step in Suzuki-Miyaura coupling involves:
-
Oxidative addition of the aryl halide to Pd(0).
-
Exchange of the boronic acid’s boron group with the Pd-bound aryl group.
-
Reductive elimination to form the biphenyl product.
Stability and Handling
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary uses of (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with electrophiles like halides. The presence of the fluorine atom enhances the electronic properties of the biphenyl moiety, facilitating these reactions under milder conditions.
Case Study: Synthesis of Fluorinated Biphenyls
A study demonstrated that (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid could be effectively utilized to synthesize various fluorinated biphenyl derivatives through palladium-catalyzed reactions. The fluorinated products exhibited enhanced stability and reactivity, making them suitable for further functionalization .
Medicinal Chemistry
Drug Development
The incorporation of boronic acids in drug design has gained traction due to their ability to form reversible covalent bonds with biomolecules. (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid has been explored for its potential as a pharmacophore in medicinal chemistry.
Case Study: Anti-Cancer Activity
Research has shown that derivatives of boronic acids exhibit anti-cancer properties by inhibiting proteasome activity. For instance, a boronic chalcone derivative demonstrated potent anti-cancer activity through this mechanism. The unique structural characteristics imparted by the biphenyl framework contributed to its bioactivity .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound's structural features make it an attractive candidate for use in OLEDs. Fluorinated biphenyl derivatives are known for their excellent electron transport properties and thermal stability, which are crucial for efficient light emission.
Case Study: OLED Fabrication
In a recent study, (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid was incorporated into OLED devices, resulting in improved performance metrics such as brightness and efficiency. The fluorine substitution was found to enhance charge carrier mobility within the device .
Environmental Applications
Sensors and Detection Systems
The unique properties of (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid have led to its exploration in sensor technologies. Its ability to interact selectively with certain analytes makes it suitable for developing chemical sensors.
Case Study: Detection of Phenolic Compounds
A study highlighted the use of boronic acid derivatives, including (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid, in detecting phenolic compounds through fluorescence quenching mechanisms. This application demonstrates its potential for environmental monitoring and safety assessments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the coupling partner. This process typically involves oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensor applications .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)boronic acid: Similar structure but lacks the biphenyl moiety.
(4-Chlorophenyl)boronic acid: Contains a chlorine atom instead of fluorine.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of fluorine.
Uniqueness
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which provides additional rigidity and electronic properties compared to simpler phenylboronic acids. The presence of the fluorine atom also imparts distinct reactivity and stability characteristics .
Biological Activity
(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid is characterized by its biphenyl structure with a fluorine substituent at the para position and a boronic acid functional group. The synthesis typically involves the Suzuki-Miyaura cross-coupling reaction, where aryl halides are coupled with boronic acids using palladium catalysts. This method allows for the creation of various fluorinated biphenyl derivatives, which can be further modified for enhanced biological activity .
Antimicrobial Properties
Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, compounds similar to (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, which is critical for bacterial viability .
Antiparasitic Activity
Boronic acids have also been explored for their antiparasitic effects. In particular, some derivatives have demonstrated activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve interference with lipid metabolism pathways essential for the parasite's survival .
Structure-Activity Relationships (SAR)
Understanding the SAR of (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid is crucial for optimizing its biological activity. Research has shown that modifications to the biphenyl structure can significantly alter potency and selectivity against specific targets. For example, introducing different substituents on the phenyl rings can enhance binding affinity to target proteins involved in disease processes .
Study on Antitrypanosomal Activity
A notable study investigated a series of boronic acid derivatives for their antitrypanosomal activity. Among these, (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid showed promising results in inhibiting T. brucei growth in vitro. The study utilized high-throughput screening methods to evaluate compound efficacy and elucidated potential mechanisms through lipidomic profiling .
In Vitro Evaluation Against Bacterial Strains
Another research effort focused on assessing the antimicrobial efficacy of various boronic acids, including (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid. The compound was tested against multiple bacterial strains using disc diffusion methods. Results indicated significant inhibitory zones compared to standard antibiotics like chloramphenicol, suggesting its potential as an antimicrobial agent .
Summary of Findings
| Property | Observation |
|---|---|
| Chemical Structure | Biphenyl with fluorine and boronic acid functionality |
| Synthesis Method | Suzuki-Miyaura coupling |
| Antimicrobial Activity | Effective against Staphylococcus aureus, Pseudomonas aeruginosa |
| Antiparasitic Activity | Active against Trypanosoma brucei |
| SAR Insights | Modifications enhance potency and selectivity |
Q & A
Q. What are the primary synthetic applications of (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid in organic chemistry?
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds, a critical step in synthesizing pharmaceuticals, agrochemicals, and functional materials. For example, it serves as a key intermediate in synthesizing multi-target ligands like QoI-SDHI hybrids () or receptor agonists ( ). The fluorine substituent enhances electronic and steric properties, influencing coupling efficiency and product regioselectivity. Typical protocols involve palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₃PO₄), and polar aprotic solvents under inert atmospheres .
Q. What are the recommended storage conditions and stability considerations for this compound?
Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronic acid group. Moisture-sensitive handling is critical, as boronic acids readily form anhydrides or decompose in humid conditions. Purity (>98% by HPLC) is essential for reproducible reactivity in cross-couplings ().
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this boronic acid?
Yield optimization depends on sequence design and substituent positioning . For example, in synthesizing QoI-SDHI hybrids (), meta-substituted intermediates achieved 80% yield via early boronic ester formation using Pd(dppf)Cl₂ and bis(pinacolato)diboron. Conversely, reversing the order (amidation before boronation) led to <30% yield due to byproduct formation. Key factors include:
Q. How do substituent positions (meta vs. para) on the biphenyl core affect cross-coupling outcomes?
Meta-substitution often improves yields due to reduced steric hindrance. For instance, meta-fluorine in (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid enhances electronic compatibility with electron-deficient aryl halides, favoring oxidative addition. In contrast, para-substitution may require harsher conditions (e.g., higher Pd loading or prolonged reaction times) to overcome steric effects ( ). Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What computational methods predict the reactivity or binding interactions of derivatives?
- Docking studies : AutoDock Vina ( ) evaluates binding modes to biological targets (e.g., enzymes or receptors) by scoring ligand-receptor interactions.
- Molecular Dynamics (MD) : Simulates conformational stability of derivatives in solution or protein pockets.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide functionalization ( ).
Data Contradictions and Resolution
Q. How to resolve contradictory data in coupling reactions (e.g., low yields despite optimal conditions)?
Contradictions often arise from hidden variables :
- Impurities : Trace metals (e.g., Pd residues) or moisture can deactivate catalysts. Pre-purify boronic acid via column chromatography ().
- Base selection : K₂CO₃ may outperform K₃PO₄ in protic solvents ( ).
- Substrate compatibility : Electron-deficient aryl halides (e.g., nitro groups) require Pd(OAc)₂ with SPhos ligands for efficient coupling .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
